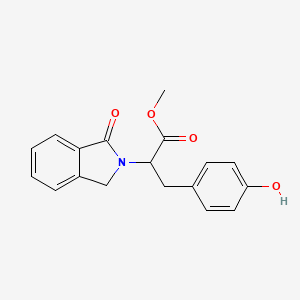
methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as methyl-3-hydroxy-2-isopropyl-isoindole-1-carboxylate (MHIIC), is a synthetic compound that has been used in scientific research laboratories for many years. MHIIC is a member of the isoindole family of compounds, which are known to possess a variety of pharmacological effects. It has been used in the study of a wide range of biological processes, including inflammation, apoptosis, and cell cycle regulation. MHIIC has also been used as a model compound for structure-activity relationship (SAR) studies.
科学的研究の応用
MHIIC has been used in numerous scientific research studies, including studies on inflammation, apoptosis, and cell cycle regulation. It has also been used as a model compound for structure-activity relationship (SAR) studies. In addition, MHIIC has been used in the study of the effects of various drugs on the central nervous system and in the development of new therapeutic agents.
作用機序
MHIIC is believed to act by modulating the activity of various ion channels and receptors. Specifically, it has been found to interact with the serotonin 5-HT3 receptor and the potassium channel Kv1.3. In addition, MHIIC has been found to inhibit the production of nitric oxide, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
MHIIC has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-apoptotic, and cell cycle regulatory effects. In addition, it has been found to possess neuroprotective and anticonvulsant properties.
実験室実験の利点と制限
MHIIC has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively stable. In addition, it can be used to study a wide range of biological processes and can be used as a model compound for structure-activity relationship (SAR) studies. However, there are some limitations to its use. For example, it is not water-soluble and is not stable in basic conditions.
将来の方向性
There are several potential future directions for the use of MHIIC. First, it could be used to study the effects of various drugs on the central nervous system and in the development of new therapeutic agents. Second, it could be used to study the effects of inflammation on various cell types and tissues. Third, it could be used to study the effects of various compounds on the regulation of cell cycle progression. Fourth, it could be used to study the effects of various compounds on the regulation of apoptosis. Finally, it could be used to develop new compounds with improved pharmacological properties.
合成法
MHIIC can be synthesized via a three-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with 1-bromo-3-methyl-2-butanol in the presence of sodium ethoxide. This reaction produces 3-methyl-2-butanol-4-hydroxybenzaldehyde, which is then converted to 3-methyl-2-butanol-4-hydroxybenzyl alcohol in the second step. The third step involves the reaction of this alcohol with isopropyl isoindole-1-carboxylate in the presence of an acid catalyst to produce MHIIC.
特性
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-23-18(22)16(10-12-6-8-14(20)9-7-12)19-11-13-4-2-3-5-15(13)17(19)21/h2-9,16,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNQUGSOOIABBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2456240.png)

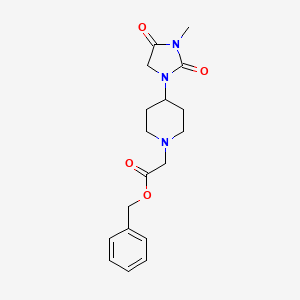
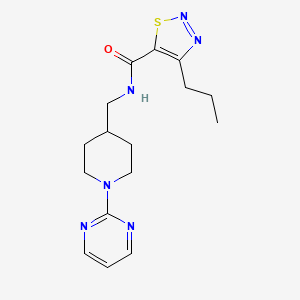
![(5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester](/img/structure/B2456249.png)
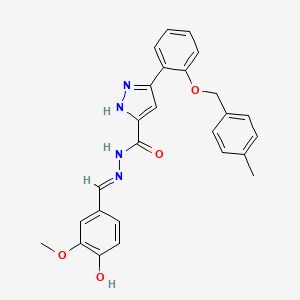
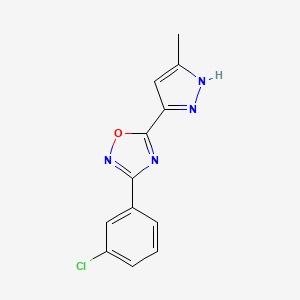

![ethyl 4-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-4-oxobutanoate](/img/structure/B2456254.png)
![N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2456255.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2456257.png)
![3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid](/img/structure/B2456260.png)

![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)